molecular formula C5H8N4O3 B13555759 2-hydroxyethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate

2-hydroxyethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate

Cat. No.: B13555759
M. Wt: 172.14 g/mol
InChI Key: NWNZPIYYSAEAIW-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

2-hydroxyethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized tetrazole derivatives, while substitution reactions can produce a variety of substituted tetrazole compounds .

Mechanism of Action

The mechanism of action of 2-hydroxyethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with various enzymes and receptors, leading to biological effects such as inhibition of microbial growth or modulation of cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-hydroxyethyl 2-(1H-1,2,3,4-tetrazol-1-yl)acetate is unique due to its hydroxyethyl group, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various tetrazole-based compounds .

Properties

Molecular Formula

C5H8N4O3

Molecular Weight

172.14 g/mol

IUPAC Name

2-hydroxyethyl 2-(tetrazol-1-yl)acetate

InChI

InChI=1S/C5H8N4O3/c10-1-2-12-5(11)3-9-4-6-7-8-9/h4,10H,1-3H2

InChI Key

NWNZPIYYSAEAIW-UHFFFAOYSA-N

Canonical SMILES

C1=NN=NN1CC(=O)OCCO

Origin of Product

United States

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